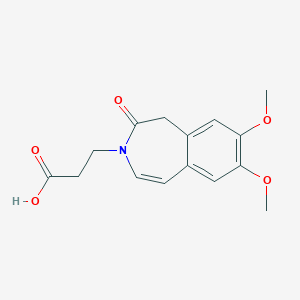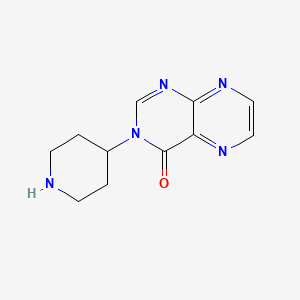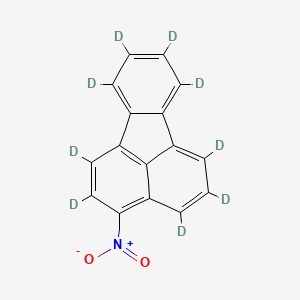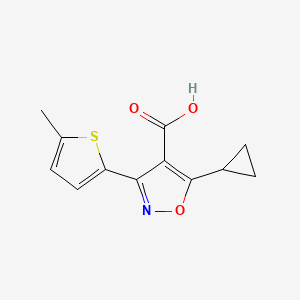
1-(2-Ethoxy-phenyl)-piperazine dihydrochloride
Descripción general
Descripción
The compound seems to be a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by acylation of the amino group of the resulting oxadiazoles with various acid chlorides .Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . Other functional groups, such as ethoxy and phenyl groups, may also be present .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include reactions with thiosemicarbazide and various acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, phenylboronic acid, a compound with a phenyl group similar to the one in the compound you mentioned, is a white powder and is commonly used in organic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
1-(2-Ethoxy-phenyl)-piperazine dihydrochloride, while not directly mentioned, is closely related to compounds involved in the synthesis and chemical analysis of various derivatives for therapeutic applications. For instance, derivatives of piperazine, such as those explored for their antidepressant and antianxiety activities, involve detailed synthetic routes starting from basic aromatic compounds, showcasing the compound's relevance in the development of novel therapeutic agents (Kumar et al., 2017). Similarly, the spectroscopic investigation of related phenyl substituted compounds, including 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine, offers insight into the structural and electronic properties of such derivatives, underlining their potential in drug design and chemical analysis (Prabavathi et al., 2015).
Pharmaceutical Development
In the realm of pharmaceuticals, compounds structurally similar to 1-(2-Ethoxy-phenyl)-piperazine dihydrochloride are pivotal in the creation of new drugs. The development of cetirizine dihydrochloride, a long-acting antihistamine, involves intermediates that share a core piperazine structure, highlighting the critical role of such compounds in medicinal chemistry (Reiter et al., 2012). Additionally, piperazine derivatives have been synthesized for cardiotropic activity, illustrating the compound's utility in addressing cardiovascular conditions (Mokrov et al., 2019).
Anticancer Research
Piperazine compounds, akin to 1-(2-Ethoxy-phenyl)-piperazine dihydrochloride, find applications in cancer research, particularly in the design of molecules with potential anticancer activities. Studies on triazine derivatives featuring a piperazine moiety have shown promising antiproliferative effects against breast cancer cells, underscoring the importance of such structures in developing cancer therapeutics (Yurttaş et al., 2014). The exploration of diazeniumdiolates with O-arylated modifications, including piperazine functionalities, further emphasizes the broad-spectrum anti-cancer potential of these compounds (Keefer, 2010).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with such compounds would depend on their specific structure and how they are used. For example, 2-Hydroxy-2-methylpropiophenone, a compound with a structure somewhat similar to the one you mentioned, is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the 2012 OSHA Hazard Communication Standard .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14;;/h3-6,13H,2,7-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMZSJMNLFFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-phenyl)-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1434427.png)
![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1434428.png)


![3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1434431.png)
![Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434432.png)


![4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1434439.png)
![[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid](/img/structure/B1434443.png)


